molecular formula C28H22N2O4 B11103616 6-(morpholin-4-yl)-2-(4-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-(morpholin-4-yl)-2-(4-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11103616
M. Wt: 450.5 g/mol
InChI Key: ADOFWMZDUNTBCW-UHFFFAOYSA-N
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Description

6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing specialized catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with molecular targets such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). By inhibiting these proteins, the compound can enhance the intracellular concentration of chemotherapeutic agents, thereby overcoming drug resistance . The compound’s structure allows it to bind to the active sites of these proteins, blocking their function and preventing the efflux of drugs from cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific substitution pattern and the presence of both morpholino and phenoxyphenyl groups. This unique structure contributes to its distinct biological activities and its ability to inhibit MDR proteins effectively .

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

6-morpholin-4-yl-2-(4-phenoxyphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C28H22N2O4/c31-27-23-8-4-7-22-25(29-15-17-33-18-16-29)14-13-24(26(22)23)28(32)30(27)19-9-11-21(12-10-19)34-20-5-2-1-3-6-20/h1-14H,15-18H2

InChI Key

ADOFWMZDUNTBCW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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